Ethyl-S-(+)-Clopidogrel Sulfate

描述

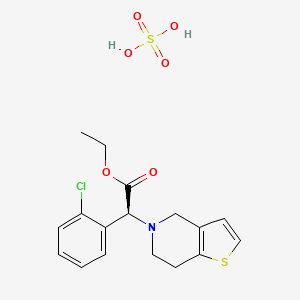

Ethyl-S-(+)-Clopidogrel Sulfate is a thienopyridine derivative and a structural analog of the widely used antiplatelet drug clopidogrel. Its molecular formula is C₁₇H₂₀ClNO₆S₂, with a molecular weight of 433.93 g/mol . The compound is characterized by an ethyl ester group, distinguishing it from clopidogrel derivatives that feature a methyl ester. Its CAS registry number is 1357474-92-0, and it is primarily utilized in professional manufacturing and research settings as a bioactive small molecule .

Structurally, this compound shares the core framework of clopidogrel, including a 2-chlorophenyl group, a 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-yl moiety, and a sulfate counterion. The ethyl ester modification may influence its physicochemical properties, metabolic pathways, and stability compared to methylated analogs .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-S-(+)-Clopidogrel Sulfate typically involves several steps, starting from the precursor compounds. One common method includes the reaction of 2-chlorobenzyl chloride with ethyl acetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to a series of reactions, including esterification and sulfonation, to yield this compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent control of temperature, pressure, and pH levels to achieve the desired product. The final compound is then purified using techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

Ethyl-S-(+)-Clopidogrel Sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium ethoxide and potassium tert-butoxide are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.

科学研究应用

Pharmacological Applications

Antithrombotic Activity

Ethyl-S-(+)-Clopidogrel Sulfate functions primarily as an antithrombotic agent. It inhibits platelet aggregation by blocking the P2Y12 receptor, which is crucial for platelet activation and aggregation. This mechanism is particularly beneficial in patients with cardiovascular diseases, where the risk of thrombus formation is elevated.

- Clinical Studies : Research indicates that Clopidogrel and its analogs significantly reduce the incidence of major cardiovascular events in patients with a history of myocardial infarction or stroke . For instance, a study involving 2,548 patients demonstrated a reduction in recurrent ischemic events when treated with Clopidogrel compared to placebo .

Synthesis and Production

Synthesis Techniques

The production of this compound involves several synthetic pathways that enhance its purity and efficacy. Notable methods include:

- Racemization and Enantiomer Separation : Processes have been developed to efficiently separate enantiomers of Clopidogrel, allowing for the production of pure this compound. This includes using levorotatory camphor sulfonic acid for precipitation and conversion to the desired sulfate form .

- One-Pot Catalytic Synthesis : Recent advancements have introduced a three-step synthesis that allows for the efficient production of optically active (S)-Clopidogrel through innovative catalytic methods . This method minimizes waste and improves yield.

Clinical Efficacy and Safety

Efficacy in Thromboembolic Disorders

this compound has shown promising results in various clinical settings:

- Dual Antiplatelet Therapy (DAPT) : When used in conjunction with aspirin, it enhances antiplatelet effects, significantly reducing the risk of adverse cardiovascular events . Studies indicate that this combination therapy is particularly effective in high-risk patients.

- Safety Profile : The compound has a well-characterized safety profile. Adverse effects primarily include gastrointestinal disturbances and bleeding risks, but these are generally manageable within clinical settings .

Case Studies

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Study A | 2,548 patients | Clopidogrel vs. placebo | Reduced recurrent ischemic events by 1.5% |

| Study B | 830 patients | DAPT (Clopidogrel + Aspirin) | Significant reduction in major cardiovascular events |

These studies underscore the effectiveness of this compound as a cornerstone in managing thromboembolic disorders.

作用机制

Ethyl-S-(+)-Clopidogrel Sulfate exerts its effects by inhibiting the P2Y12 receptor on the surface of platelets. This inhibition prevents the binding of adenosine diphosphate (ADP) to the receptor, thereby reducing platelet aggregation. The compound’s action involves the activation of cytochrome P450 enzymes, which convert it into its active metabolite .

相似化合物的比较

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between Ethyl-S-(+)-Clopidogrel Sulfate and related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₁₇H₂₀ClNO₆S₂ | 433.93 | 1357474-92-0 | Ethyl ester, sulfate counterion |

| Clopidogrel Bisulfate | C₁₆H₁₈ClNO₆S₂ | 419.89 | 120202-66-6 | Methyl ester, bisulfate (hydrogen sulfate) |

| S-(+)-Clopidogrel Hydrogen Sulfate | C₁₆H₁₈ClNO₆S₂ | 419.89 | 120202-66-6 | Methyl ester, hydrogen sulfate counterion |

Key Observations :

- Ethyl vs. Methyl Ester: The ethyl group in this compound increases its molecular weight by ~14 g/mol compared to methylated analogs.

- Counterion Differences: While this compound uses a sulfate counterion, clopidogrel bisulfate (synonymous with hydrogen sulfate) employs a bisulfate ion. This distinction may affect ionization and formulation stability .

Physicochemical Properties

Solubility

- However, structural analogs like clopidogrel hydrogen sulfate exhibit solubility in methanol and ethanol, with measured solubility in ethanol + cyclohexane mixtures ranging from 0.2–1.8 mg/mL across temperatures (283.35–333.75 K) . The ethyl variant is expected to have lower aqueous solubility due to increased lipophilicity.

- Clopidogrel Bisulfate: Soluble in methanol and water (pH-dependent), with solubility optimized in formulations using stabilizers or co-solvents .

Stability

- This hypothesis aligns with studies showing that bulkier ester groups slow enzymatic degradation .

- Clopidogrel Hydrogen Sulfate: Known to degrade via oxidation, necessitating formulations with oxygen absorbents to suppress related compound formation during storage . A crystalline polymorph of clopidogrel hydrogen sulfate (Form II) demonstrates superior stability, resisting spontaneous polymorphic transitions .

Pharmacological Activity

- Clopidogrel Bisulfate : Acts as a prodrug, requiring hepatic conversion to an active thiol metabolite. This metabolite irreversibly inhibits the P2Y12 ADP receptor, blocking ADP-mediated platelet activation and aggregation .

Data Tables

Table 1: Structural and Molecular Comparison

| Property | This compound | Clopidogrel Bisulfate | S-(+)-Clopidogrel Hydrogen Sulfate |

|---|---|---|---|

| Molecular Formula | C₁₇H₂₀ClNO₆S₂ | C₁₆H₁₈ClNO₆S₂ | C₁₆H₁₈ClNO₆S₂ |

| Molecular Weight | 433.93 | 419.89 | 419.89 |

| CAS Number | 1357474-92-0 | 120202-66-6 | 120202-66-6 |

| Ester Group | Ethyl | Methyl | Methyl |

| Counterion | Sulfate | Bisulfate | Hydrogen Sulfate |

生物活性

Ethyl-S-(+)-Clopidogrel Sulfate is a prodrug that plays a crucial role in the prevention of thrombotic events, particularly in patients with cardiovascular diseases. This article explores its biological activity, metabolism, efficacy, and clinical implications based on diverse research findings.

Chemical Structure and Properties

This compound is chemically characterized as ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate. Its molecular formula is with a molecular weight of 433.93 g/mol . The compound is primarily used in its bisulfate salt form, which enhances its solubility and bioavailability.

The biological activity of this compound is mediated through its active metabolite, which irreversibly inhibits the P2Y12 receptor on platelets. This inhibition prevents platelet aggregation and thrombus formation, thereby reducing the risk of cardiovascular events such as myocardial infarction and stroke. The conversion from the prodrug to its active form occurs via hepatic metabolism involving cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 .

Metabolism and Pharmacokinetics

The metabolism of clopidogrel is complex and involves several pathways:

- Primary Metabolism : Approximately 85% of clopidogrel is converted to an inactive carboxylic acid metabolite (SR26334) by carboxylic esterase 1 (CES1).

- Active Metabolite Formation : About 5% is converted into the active thiol metabolite (H4) through a two-step process mediated by CYP450 enzymes .

Pharmacokinetic Profile

The pharmacokinetics of this compound has been studied extensively. Key parameters include:

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 5.4 (clopidogrel) |

| Tmax (hours) | 0.9 |

| AUC (ng/mL/h) | 10.3 |

| Emax (% inhibition) | 61.7 |

These values indicate that the compound achieves significant plasma concentrations shortly after administration, leading to effective platelet inhibition .

Clinical Efficacy and Case Studies

Numerous studies have demonstrated the efficacy of this compound in various patient populations:

- Antiplatelet Effect : In a study comparing clopidogrel bisulfate with clopidogrel besylate, both preparations showed similar pharmacodynamic profiles with no significant differences in maximal antiplatelet effects (Emax) .

- Genetic Variability : Research has shown that genetic polymorphisms in CYP2C19 can significantly affect clopidogrel metabolism. Patients with loss-of-function alleles (*2 or *3) exhibit reduced conversion to the active metabolite, leading to diminished therapeutic effects and increased risk of thrombotic events .

- Diabetes Impact : A study indicated that diabetic patients had a 40% reduction in active metabolite generation compared to non-diabetic individuals, highlighting the importance of metabolic health in drug efficacy .

Adverse Effects and Tolerability

This compound is generally well-tolerated; however, some adverse effects have been reported:

常见问题

Basic Research Questions

Q. What are the standard analytical methods for assessing the purity of Ethyl-S-(+)-Clopidogrel Sulfate in pharmaceutical formulations?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard. Use a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) at 35:65 (v/v). System suitability tests should include resolution ≥2.0 between Clopidogrel and its related compound B, and tailing factor ≤2.0 . For validation, ensure linearity (1–50 µg/mL, R² ≥0.999), precision (%RSD <2%), and recovery (90–110%) per ICH guidelines.

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodological Answer : Chiral chromatography using a cellulose-based chiral column (e.g., Chiralpak IC) with a mobile phase of hexane:ethanol:trifluoroacetic acid (80:20:0.1) at 1.0 mL/min. Retention times for S-(+)- and R-(-)-enantiomers should differ by ≥1.5 min. Quantify enantiomeric excess (ee) via peak area ratios, ensuring ≥98% ee for pharmacopoeial compliance .

Q. What in vitro models are suitable for studying the antiplatelet activity of this compound?

- Methodological Answer : Use ADP-induced platelet aggregation assays in human platelet-rich plasma (PRP). Pre-incubate PRP with 1–10 µM Clopidogrel Sulfate (activated by liver S9 fraction) for 10 min. Measure aggregation via turbidimetry (λ = 600 nm). IC50 values should align with literature (e.g., ~0.1 µM for S-(+)-enantiomer) .

Advanced Research Questions

Q. How do CYP2C19 polymorphisms affect the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound in preclinical models?

- Methodological Answer :

Genotyping : Use CYP2C19*2 (rs4244285) and *3 (rs4986893) allele-specific PCR in animal models (e.g., humanized CYP2C19 mice).

PK Analysis : Administer 10 mg/kg orally; collect plasma at 0.5, 1, 2, 4, 8, and 24 h. Quantify active thiol metabolite via LC-MS/MS (LOQ: 0.1 ng/mL).

PD Correlation : Compare platelet inhibition (VerifyNow P2Y12 assay) between genotypes. Poor metabolizers (*2/*2) show 30–50% lower metabolite AUC and reduced antiplatelet efficacy .

Q. What experimental strategies resolve discrepancies in reported EC50 values for this compound across platelet function assays?

- Methodological Answer :

- Standardize activation : Pre-treat with β-glucuronidase to hydrolyze prodrug in vitro.

- Cross-validate assays : Compare light transmission aggregometry (LTA), flow cytometry (VASP phosphorylation), and thromboelastography (TEG). For example, LTA may yield EC50 = 0.15 µM vs. VASP EC50 = 0.08 µM due to pathway-specific sensitivity .

- Statistical harmonization : Apply Bland-Altman analysis to quantify inter-assay variability.

Q. How can researchers design a study to evaluate the off-target effects of this compound on non-P2Y12 receptors (e.g., adenosine uptake)?

- Methodological Answer :

Receptor profiling : Use radioligand binding assays (e.g., [³H]-NECA for adenosine A1/A2 receptors) at 10 µM Clopidogrel.

Functional assays : Measure cAMP accumulation in HEK293 cells transfected with adenosine receptors.

Data interpretation : A ≥20% inhibition at 10 µM suggests off-target activity. Negative results (e.g., <10% inhibition) confirm P2Y12 selectivity .

Q. What methodologies optimize the stability of this compound in biological matrices during long-term storage?

- Methodological Answer :

- Matrix stabilization : Add 1% ascorbic acid to plasma/serum to prevent oxidation.

- Storage conditions : Aliquot samples and store at -80°C (not -20°C) to minimize degradation.

- Stability validation : Conduct freeze-thaw cycles (3×) and long-term (6-month) stability tests. Degradation ≤15% is acceptable per FDA guidelines .

Q. Data Analysis & Reporting

Q. How should researchers handle batch-to-batch variability in this compound synthesis when compiling multi-study data?

- Methodological Answer :

- Batch documentation : Track synthesis parameters (e.g., reaction temperature, chiral catalyst lot).

- Statistical adjustment : Use mixed-effects models to account for batch as a random variable.

- Meta-analysis : Apply inverse-variance weighting to aggregate data, ensuring heterogeneity (I²) <50% .

Q. What are best practices for integrating in vitro and in vivo data to model the dose-response relationship of this compound?

- Methodological Answer :

- Physiologically-based PK (PBPK) modeling : Use Simcyp or GastroPlus to simulate hepatic conversion to active metabolite.

- In vitro-in vivo correlation (IVIVC) : Link platelet inhibition (in vitro EC50) to ex vivo PD measurements. Validate with bootstrap resampling (n=500 iterations) .

Q. Ethical & Regulatory Considerations

Q. How can researchers ensure compliance with USP monographs when publishing data on this compound?

- Methodological Answer :

- Reference standards : Use USP Clopidogrel Bisulfate RS (Catalog #1560205) for assay calibration.

- Impurity profiling : Report related compounds A (≤0.5%) and B (≤0.2%) per USP <621> guidelines.

- Documentation : Include batch-specific certificates of analysis (CoA) and chromatograms in supplementary materials .

属性

IUPAC Name |

ethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2S.H2O4S/c1-2-21-17(20)16(13-5-3-4-6-14(13)18)19-9-7-15-12(11-19)8-10-22-15;1-5(2,3)4/h3-6,8,10,16H,2,7,9,11H2,1H3;(H2,1,2,3,4)/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPQIIDIBKISIG-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。